molecular formula C22H19ClN2O3 B11566772 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide

Cat. No.: B11566772
M. Wt: 394.8 g/mol
InChI Key: YUYGMUHFJCCSQX-ZVHZXABRSA-N
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Description

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenoxy group, and an acetohydrazide moiety.

Properties

Molecular Formula

C22H19ClN2O3

Molecular Weight

394.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C22H19ClN2O3/c23-19-10-12-20(13-11-19)27-16-22(26)25-24-14-18-8-4-5-9-21(18)28-15-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,25,26)/b24-14+

InChI Key

YUYGMUHFJCCSQX-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)COC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation of 2-(benzyloxy)benzaldehyde with 2-(4-chlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a variety of biological activities, including:

  • Antioxidant Properties : Studies have shown that similar compounds with hydrazide functionalities can exhibit antioxidant capacity, which is essential for combating oxidative stress in cells .
  • Antimicrobial Activity : The presence of the chlorophenoxy group enhances the compound's ability to inhibit bacterial growth. Preliminary studies suggest efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Compounds with similar structures have been investigated for their potential in cancer therapy. The hydrazide moiety is known for its ability to induce apoptosis in cancer cells through various mechanisms .

Antioxidant Activity Assessment

A study assessed the antioxidant properties of compounds similar to N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide using DPPH radical scavenging assays. The results indicated significant scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.

CompoundIC50 (µM)
Test Compound25 ± 3
Control (Ascorbic Acid)15 ± 2

Antimicrobial Efficacy

In vitro testing against various microbial strains revealed that the compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

MicroorganismZone of Inhibition (mm)
S. aureus18
E. coli15
Control (Penicillin)20

Anticancer Activity

A study focused on the cytotoxic effects of similar hydrazide compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds could inhibit cell proliferation effectively.

Cell LineIC50 (µM)
MCF-730 ± 5
HeLa28 ± 4

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The benzyloxy and chlorophenoxy groups can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide
  • N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and chlorophenoxy groups allows for diverse chemical reactivity and potential biological activity .

Biological Activity

N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-(4-chlorophenoxy)acetohydrazide is a synthetic compound notable for its unique structural features and potential biological applications. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.

Chemical Structure

The molecular formula of this compound is C23H22ClN3O3C_{23}H_{22}ClN_3O_3. Its structure includes:

  • A benzyloxy group,
  • A chlorophenoxy group,
  • An acetohydrazide moiety.

This combination of functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives with benzyloxy and chlorophenyl groups have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Properties

The compound has been evaluated for its anticancer activity. Research indicates that it can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have shown that hydrazone derivatives can effectively target cancer cells, leading to decreased viability and increased apoptosis rates .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective effects. Compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B can lead to increased levels of neuroprotective neurotransmitters, providing a therapeutic avenue for neurodegenerative disorders .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as MAO-B, impacting neurotransmitter levels.
  • Cell Signaling Modulation : It can modulate signaling pathways involved in cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties help mitigate oxidative stress in cells, which is crucial for neuroprotection.

Research Findings

Study Focus Findings
Antimicrobial ActivityEffective against multiple bacterial strains; potential antibiotic.
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits cell growth.
Neuroprotective EffectsInhibits MAO-B; increases neuroprotective neurotransmitters.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of similar hydrazone compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones compared to control groups.
  • Anticancer Evaluation : In vitro tests on breast cancer cell lines showed that the compound reduced cell viability by 50% at a concentration of 10 µM after 48 hours of treatment, indicating strong anticancer potential .
  • Neuroprotective Assessment : In a model of Parkinson's disease, the compound demonstrated a reduction in neuroinflammation markers and improved motor function in treated animals compared to untreated controls, highlighting its therapeutic promise .

Q & A

Q. Table 1: Synthesis Optimization

ComponentQuantity/ConditionRoleReference
Methanol/Chloroform1:1 ratio (15 mL)Solvent system
Acetic acid0.05 mLCatalyst
Reflux time5–6 hoursReaction completion
Recrystallization solventMethanolPurification

Which spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:
A multi-technique approach is critical for unambiguous characterization:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydrazone (E)-configuration and aromatic substitution patterns .
  • X-ray Crystallography : Analyze single crystals to resolve bond lengths (e.g., N–N bond: 1.413 Å, indicative of electron delocalization) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming layered structures) .
  • FT-IR Spectroscopy : Identify key functional groups (C=O stretch ~1650 cm1^{-1}, N–H bend ~3200 cm1^{-1}) .

Q. Table 2: Key Structural Data

ParameterValue/ObservationTechniqueReference
N–N bond length1.413 ÅX-ray crystallography
Hydrogen bondingN–H⋯O (2.89 Å)X-ray crystallography
C=O stretching1652 cm1^{-1}FT-IR

How can solubility challenges be addressed during purification?

Answer:
Solubility varies with solvent polarity. For recrystallization:

  • Solvent Screening : Test methanol, ethanol, and chloroform/methanol mixtures. Methanol often yields high-purity crystals due to moderate polarity .
  • Gradient Cooling : Slowly cool the hot saturated solution to room temperature to avoid amorphous precipitation .

What mechanistic insights exist for hydrazide formation in similar compounds?

Answer:
The reaction proceeds via nucleophilic attack of the hydrazide’s NH2_2 group on the aldehyde carbonyl, followed by dehydration. Computational studies (e.g., DFT) suggest:

  • Transition State Stabilization : Electron-withdrawing groups (e.g., 4-chlorophenoxy) enhance electrophilicity of the aldehyde, accelerating imine formation .
  • Steric Effects : Bulky substituents on the benzyloxy group may slow reaction kinetics .

How should researchers design structure-activity relationship (SAR) studies for pharmacological potential?

Answer:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replace 4-chlorophenoxy with methoxy or nitro groups) to assess impact on bioactivity .
  • Assay Selection : Test against targets like cyclooxygenase-2 (COX-2) or antimicrobial models, given structural similarities to known inhibitors .

Q. Table 3: SAR Design Framework

ModificationAssay TargetRationale
4-Chlorophenoxy → MethoxyAnti-inflammatory (COX-2)Electron density effects
Benzyloxy → PyridylAntimicrobialEnhanced lipophilicity

What computational strategies predict reactivity and stability?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to model electronic properties (e.g., HOMO-LUMO gaps, charge distribution) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability in biological matrices .

How can contradictions in biological activity data be resolved?

Answer:

  • Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., cell-free vs. cell-based) .
  • Dose-Response Curves : Validate activity thresholds using standardized protocols (e.g., IC50_{50} determination in triplicate) .

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